molecular formula C12H15F2N B13295236 2,5-difluoro-N-(3-methylcyclopentyl)aniline

2,5-difluoro-N-(3-methylcyclopentyl)aniline

Cat. No.: B13295236
M. Wt: 211.25 g/mol
InChI Key: BWMBTVFIKXBHTR-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the aniline ring and a 3-methylcyclopentyl group attached to the nitrogen atom. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-methylcyclopentyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products

    Substitution: Products with various nucleophiles replacing the fluorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2,5-Difluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to target proteins, while the cyclopentyl group may influence its pharmacokinetic properties .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2,5-difluoro-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-2-4-10(6-8)15-12-7-9(13)3-5-11(12)14/h3,5,7-8,10,15H,2,4,6H2,1H3

InChI Key

BWMBTVFIKXBHTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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